molecular formula C3H9O5P B081231 3-Hydroxypropyl dihydrogen phosphate CAS No. 13507-42-1

3-Hydroxypropyl dihydrogen phosphate

Cat. No.: B081231
CAS No.: 13507-42-1
M. Wt: 156.07 g/mol
InChI Key: HYCSHFLKPSMPGO-UHFFFAOYSA-N
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Description

3-Hydroxypropyl dihydrogen phosphate is an organic compound with the molecular formula C3H9O5P. It is a hydroxyalkyl phosphate, which means it contains both hydroxyl and phosphate functional groups. This compound is known for its role in various biochemical and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxypropyl dihydrogen phosphate can be synthesized through the reaction of epichlorohydrin with sodium dihydrogen phosphate. The reaction typically involves the following steps :

    Reaction of Epichlorohydrin with Sodium Dihydrogen Phosphate: This step produces sodium 3-chloro-2-hydroxypropyl phosphate as an intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Specific details on industrial production methods are not widely available in public literature.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Substitution Reactions: Common reagents include halides and other nucleophiles.

Major Products Formed

    Hydrolysis: Produces phosphoric acid and 3-hydroxypropyl alcohol.

    Substitution Reactions: The products depend on the specific reagents used but generally involve the replacement of the hydroxyl group with another functional group.

Scientific Research Applications

3-Hydroxypropyl dihydrogen phosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-hydroxypropyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. These reactions are crucial for regulating various cellular processes, including energy metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxypropyl dihydrogen phosphate is unique due to its specific hydroxyl and phosphate group arrangement, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-hydroxypropyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O5P/c4-2-1-3-8-9(5,6)7/h4H,1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCSHFLKPSMPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866175
Record name 3-Hydroxypropyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13507-42-1, 51024-29-4
Record name 1,3-Propanediol, 1-(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13507-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypropane-1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013507421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-phosphono-.omega.-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-hydroxypropyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYPROPYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG4S9HUS59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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